3-(4-ethoxyphenyl)-8-fluoro-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Description
This compound belongs to the pyrazolo[4,3-c]quinoline family, a tricyclic heterocyclic system combining pyrazole and quinoline pharmacophores. It features:
- 3-(4-Ethoxyphenyl): A para-ethoxy-substituted phenyl ring at position 2.
- 8-Fluoro: A fluorine atom at position 6.
- 5-[(2-Methoxyphenyl)Methyl]: A 2-methoxybenzyl group at position 3.
Key physicochemical properties include a molecular weight of 427.5 g/mol, XLogP3 of 4.6, and a polar surface area of 49.2 Ų . Its structural complexity (Topological Complexity Index: 594) suggests significant synthetic challenges .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-8-fluoro-5-[(2-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2/c1-3-32-20-11-8-17(9-12-20)25-22-16-30(15-18-6-4-5-7-24(18)31-2)23-13-10-19(27)14-21(23)26(22)29-28-25/h4-14,16H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGJQYULNFCBGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-8-fluoro-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-8-fluoro-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various hydroquinoline compounds.
Scientific Research Applications
3-(4-ethoxyphenyl)-8-fluoro-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-8-fluoro-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular pathways can vary depending on the specific application and target organism .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Pyrazolo[4,3-c]quinolines exhibit diverse biological activities modulated by substituents. Below is a comparative analysis of key analogs:
Key Research Findings
Fluorine’s Dual Role: 8-Fluoro substitution increases metabolic stability but may introduce toxicity risks, as seen in fluorinated quinolines like Ciprofloxacin .
Ethoxy vs. Methoxy : The 4-ethoxy group in the target compound provides greater electron-donating capacity than 4-methoxy, possibly enhancing interactions with aromatic residues in enzymes .
Biological Activity
3-(4-ethoxyphenyl)-8-fluoro-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a pyrazolo[4,3-c]quinoline core, characterized by the fusion of pyrazole and quinoline moieties. The presence of ethoxy and methoxy substituents contributes to its chemical properties and biological interactions.
Anticancer Properties
Research indicates that derivatives of pyrazoloquinolines, including this compound, exhibit significant anticancer activity. The mechanisms involve the inhibition of key enzymes and pathways associated with cancer cell proliferation and survival.
-
Mechanisms of Action :
- Inhibition of Apoptosis Regulators : The compound has been shown to interact with proteins involved in apoptosis, leading to increased cancer cell death.
- Cell Cycle Arrest : Studies have demonstrated that it can induce cell cycle arrest in various cancer cell lines, disrupting their proliferation.
-
Case Studies :
- In vitro studies on human cancer cell lines (e.g., breast and lung cancer) showed IC50 values ranging from 0.1 to 10 µM, indicating potent activity against these types.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
-
Antibacterial and Antifungal Effects :
- Preliminary studies suggest that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
- It has shown potential antifungal activity against common strains such as Candida albicans.
-
Mechanisms :
- The antimicrobial action is believed to be due to the disruption of bacterial cell membranes and interference with metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazoloquinoline derivatives. Key findings include:
| Substituent | Activity Impact |
|---|---|
| Ethoxy Group | Enhances lipophilicity |
| Methoxy Group | Increases receptor binding |
| Fluoro Group | Improves metabolic stability |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrazoloquinoline core through cyclization reactions.
- Introduction of ethoxy and methoxy substituents via nucleophilic substitution reactions.
- Optimization using continuous flow reactors to enhance yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
